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For researchers, scientists, and professionals in drug development, accurately characterizing

the charge transport properties of materials is paramount. This guide provides a comparative

overview of common techniques for measuring charge mobility in PBDB-T films, a widely

studied polymer in organic electronics. We present a summary of reported mobility values,

detailed experimental protocols, and visual workflows to aid in the selection and

implementation of the most suitable measurement technique for your research needs.

The performance of organic electronic devices, such as organic photovoltaics (OPVs) and

organic field-effect transistors (OFETs), is intrinsically linked to the charge carrier mobility of the

active semiconductor layer. PBDB-T and its derivatives have emerged as high-performance

donor polymers in OPVs. Validating the charge mobility measurements of PBDB-T films is

therefore a critical step in device optimization and the development of new materials. This

guide compares three prevalent techniques: Space-Charge Limited Current (SCLC), Field-

Effect Transistor (FET), and Charge Extraction by Linearly Increasing Voltage (CELIV).

Comparative Analysis of Charge Mobility in PBDB-T
Blends
The charge carrier mobility of PBDB-T is often evaluated in blend films with various acceptor

molecules. The table below summarizes reported electron and hole mobility values for different

PBDB-T based blends, measured primarily by the SCLC method. It is important to note that

mobility values can be significantly influenced by the blend composition, film morphology, and

the specific measurement conditions.
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Donor:Acceptor
Blend

Measurement
Technique

Hole Mobility (μh)
[cm²/Vs]

Electron Mobility
(μe) [cm²/Vs]

PBDB-T:ITIC-M SCLC - 1.04 x 10⁻³

PBDB-T:Y6 SCLC - 4.7 x 10⁻⁵ (mean)

PBDB-T:INTIC SCLC Qualitatively high Qualitatively high

Note: The mobility of pristine PBDB-T films, especially as measured by FET and CELIV, is not

as widely reported in the literature. The data presented here is for blend films, which are most

relevant for device applications.

Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible charge mobility data.

Below are generalized protocols for the SCLC, FET, and CELIV techniques, which can be

adapted for the characterization of PBDB-T films.

Space-Charge Limited Current (SCLC) Method
The SCLC method is a widely used technique to determine the bulk mobility of charge carriers

in a direction perpendicular to the substrate. It relies on fabricating single-carrier devices where

the current is dominated by the injection of a single type of charge carrier (either electrons or

holes).

Device Fabrication:

Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass

substrates by ultrasonication in deionized water, acetone, and isopropanol.

Hole-Only Device (for μh measurement):

Deposit a hole transport layer (HTL), such as PEDOT:PSS, onto the ITO substrate.

Spin-coat the PBDB-T film from a solution (e.g., in chlorobenzene) onto the HTL.
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Thermally evaporate a high work function metal electrode, such as Gold (Au) or

Molybdenum Oxide (MoO₃)/Au, as the top contact.

Electron-Only Device (for μe measurement):

Deposit an electron transport layer (ETL), such as Zinc Oxide (ZnO), onto the ITO

substrate.

Spin-coat the PBDB-T blend film onto the ETL.

Thermally evaporate a low work function metal electrode, such as Calcium (Ca)/Aluminum

(Al) or Aluminum (Al), as the top contact.

Measurement and Analysis:

Measure the current density-voltage (J-V) characteristics of the single-carrier devices in the

dark.

Plot the J-V curve on a log-log scale.

In the SCLC regime, the current density is proportional to the square of the voltage (J ∝ V²).

The charge carrier mobility (μ) can be extracted from the trap-free SCLC region using the

Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)

where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative

permittivity of the material, V is the applied voltage, and d is the thickness of the active

layer.

Field-Effect Transistor (FET) Method
The FET method measures the charge carrier mobility in the plane of the film, parallel to the

substrate. This is particularly relevant for transistor applications.

Device Fabrication (Bottom-Gate, Top-Contact Architecture):
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Substrate and Gate Electrode: Use a heavily doped silicon wafer as the gate electrode with a

thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.

Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g.,

octadecyltrichlorosilane - OTS) to improve the semiconductor-dielectric interface.

Semiconductor Deposition: Spin-coat the PBDB-T film from a solution onto the treated

dielectric surface.

Source and Drain Electrodes: Thermally evaporate the source and drain electrodes (e.g.,

Gold) on top of the PBDB-T film through a shadow mask.

Measurement and Analysis:

Measure the transfer characteristics (Drain Current, I_D vs. Gate Voltage, V_G) of the OFET

at a constant drain voltage (V_D).

Operate the transistor in the saturation regime (V_D > V_G - V_T, where V_T is the

threshold voltage).

The field-effect mobility (μ_FET) can be calculated from the slope of the (I_D)¹ᐟ² vs. V_G plot

using the following equation:

I_D = (W / 2L) * C_i * μ_FET * (V_G - V_T)²

where W is the channel width, L is the channel length, and C_i is the capacitance per unit

area of the gate dielectric.

Charge Extraction by Linearly Increasing Voltage
(CELIV) Method
CELIV is a transient technique used to determine the mobility of charge carriers in materials,

often within a device structure similar to that of a solar cell.

Device Fabrication:
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The device structure is typically a sandwich structure, similar to that used for SCLC or OPV

devices (e.g., ITO/HTL/PBDB-T:Acceptor/ETL/Metal).

Measurement and Analysis:

Apply a linearly increasing reverse voltage pulse to the device.

This voltage ramp extracts the charge carriers present in the active layer, resulting in a

transient extraction current.

The mobility (μ) is determined from the time (t_max) at which the extraction current reaches

its maximum value (Δj_max) above the displacement current (j₀). The equation for mobility in

the low conductivity regime is:

μ = (2 * d²) / (3 * A * t_max²)

where d is the film thickness and A is the voltage ramp rate (dV/dt).

Photo-CELIV, where carriers are generated by a light pulse before the voltage ramp, is often

used for materials with low intrinsic carrier concentrations.

Visualizing the Experimental Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps

involved in each measurement technique.

Device Preparation Measurement & Analysis
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Figure 1: Workflow for the Space-Charge Limited Current (SCLC) measurement.
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Device Fabrication Measurement & Analysis
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Figure 2: Workflow for the Field-Effect Transistor (FET) mobility measurement.
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Figure 3: Workflow for the Charge Extraction by Linearly Increasing Voltage (CELIV)

measurement.

Conclusion
The choice of technique for measuring charge mobility in PBDB-T films depends on the

specific research question and the intended application. SCLC provides information on bulk

mobility, which is crucial for understanding the performance of solar cells. FET measurements

are indispensable for characterizing materials for transistor applications, providing insights into

lateral charge transport. CELIV offers a powerful method to study carrier dynamics in a device-

relevant configuration. By understanding the principles and following standardized protocols for

these techniques, researchers can obtain reliable and comparable data, accelerating the

development of next-generation organic electronic devices based on PBDB-T and other

promising materials.
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[https://www.benchchem.com/product/b11937404#validating-charge-mobility-measurements-
in-pbdb-t-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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